

Structural Elucidation of 2-Bromo-2-methylpropanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-2-methylpropanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **2-Bromo-2-methylpropanal**. Due to the limited availability of experimentally derived spectra in publicly accessible literature, this document focuses on predicted spectroscopic data, detailed synthetic methodologies, and standardized analytical protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of halogenated aldehydes.

Molecular Structure and Properties

2-Bromo-2-methylpropanal is a halogenated aldehyde with the molecular formula C_4H_7BrO . [1] Its structure features a quaternary carbon atom bonded to a bromine atom, two methyl groups, and an aldehyde functional group. This unique arrangement of functional groups makes it a potentially useful intermediate in organic synthesis.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **2-Bromo-2-methylpropanal** based on established principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for **2-Bromo-2-methylpropanal**

Signal	Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~1.8 - 2.0	Singlet	6H	(CH ₃) ₂ CBr
2	~9.5 - 10.0	Singlet	1H	CHO

Table 2: Predicted ¹³C NMR Data for **2-Bromo-2-methylpropanal**

Signal	Predicted Chemical Shift (δ) ppm	Assignment
1	~30 - 40	(CH ₃) ₂ CBr
2	~60 - 70	(CH ₃) ₂ CBr
3	~190 - 200	CHO

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for **2-Bromo-2-methylpropanal**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2980 - 2850	Strong	C-H Stretch	Alkyl (CH ₃)
~2850 - 2750	Medium, Doublet	C-H Stretch	Aldehyde (CHO)
~1725 - 1740	Strong	C=O Stretch	Aldehyde (CHO)
~1470 - 1450	Medium	C-H Bend	Alkyl (CH ₃)
~1390 - 1370	Medium	C-H Bend	Alkyl (CH ₃)
~600 - 500	Strong	C-Br Stretch	Alkyl Halide

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of **2-Bromo-2-methylpropanal**

m/z	Proposed Fragment	Notes
150/152	$[\text{C}_4\text{H}_7\text{BrO}]^+$	Molecular ion peak (M^+), showing isotopic pattern for Bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$)
121/123	$[\text{C}_3\text{H}_4\text{Br}]^+$	Loss of CHO radical
71	$[\text{C}_4\text{H}_7\text{O}]^+$	Loss of Br radical
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation
29	$[\text{CHO}]^+$	Formyl cation

Experimental Protocols

Synthesis of 2-Bromo-2-methylpropanal

The following protocol is adapted from a patented synthesis method.

3.1.1. Step 1: Synthesis of 2-Bromopropanal

- In a 500 mL three-necked flask equipped with a stirrer, add 210 mL of methanol and 26.2 g of 2-hydroxypropanal.
- Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.
- Slowly add 26.4 g of bromine dropwise to the solution while maintaining stirring at room temperature.
- Continue the reaction at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the methanol and any unreacted bromine by evaporation under reduced pressure.
- Wash the residue with diethyl ether (3 x 100 mL).
- Combine the ether layers and dry over anhydrous sodium sulfate (Na_2SO_4).

- Concentrate the filtrate to dryness to obtain the crude 2-bromopropanal.

3.1.2. Step 2: Synthesis of **2-Bromo-2-methylpropanal**

- Add the crude 2-bromopropanal from the previous step to a reaction vessel containing acetonitrile (6-8 times the mass of the 2-bromopropanal).
- Add methyl iodide to the mixture. The mass ratio of 2-bromopropanal to methyl iodide should be between 1:8 and 1:12.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Pour the reaction mixture into an ice-water mixture and stir for 30-60 minutes.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Dry the organic extract over an anhydrous drying agent and concentrate the filtrate to dryness.
- Add ethanol to the residue and heat to reflux until the solid is completely dissolved.
- Cool the solution to 0-5 °C to induce crystallization.
- Allow crystallization to proceed for 5-6 hours.
- Filter the crystals to obtain **2-Bromo-2-methylpropanal**.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Bromo-2-methylpropanal** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard 1D proton pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.

- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a standard 1D carbon pulse program with proton decoupling. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

3.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: As **2-Bromo-2-methylpropanal** is expected to be a liquid or a low-melting solid at room temperature, the IR spectrum can be obtained using the neat liquid method. Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.

3.2.3. Mass Spectrometry (MS)

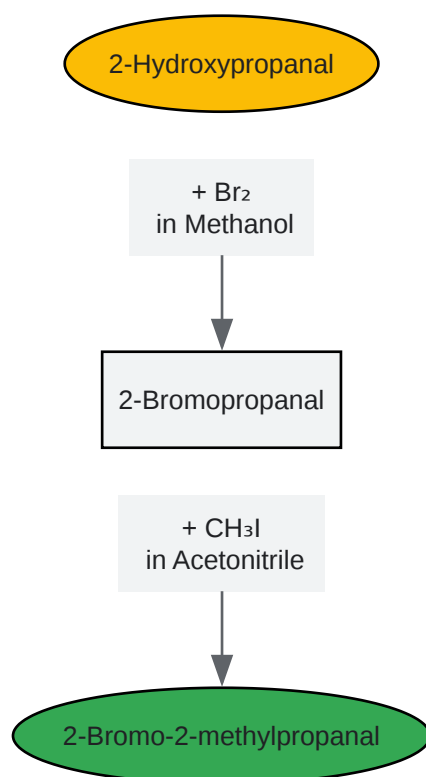
- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for small organic molecules.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu). The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.

Visualizations

Molecular Structure

Caption: Molecular structure of **2-Bromo-2-methylpropanal**.

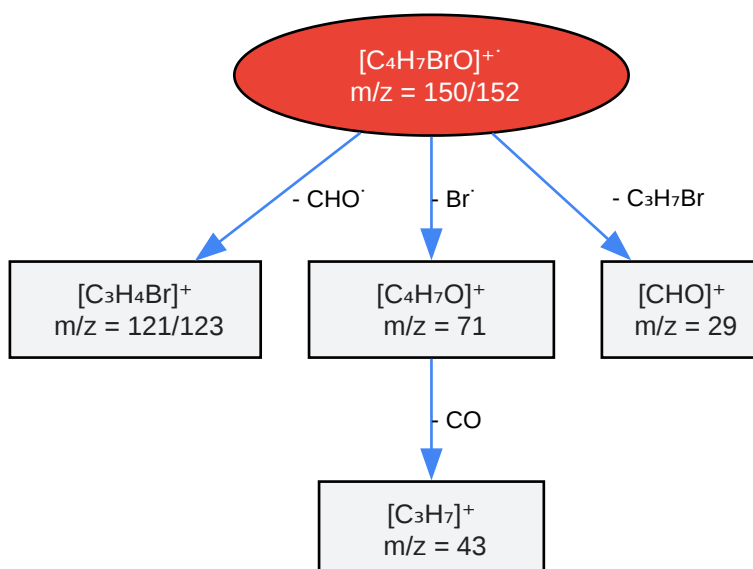
Synthetic Pathway



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Caption: Two-step synthesis of **2-Bromo-2-methylpropanal**.

Expected Mass Spectrometry Fragmentation



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Caption: Predicted major fragmentation pathways for **2-Bromo-2-methylpropanal**.

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References

- 1. 2-Bromo-2-methylpropanal|CAS 13206-46-7|RUO [benchchem.com]
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